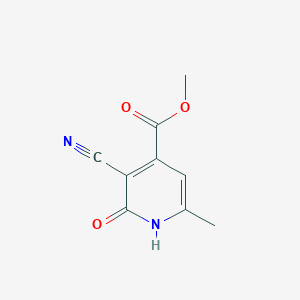
3-Cyano-6-méthyl-2-oxo-1,2-dihydropyridine-4-carboxylate de méthyle
Vue d'ensemble
Description
Methyl 3-cyano-6-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate, also known as Meldrum's acid derivative, is a versatile organic compound that has gained significant attention in scientific research due to its unique properties. It is a yellow crystalline powder that is soluble in water and organic solvents. The compound has been widely used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials.
Applications De Recherche Scientifique
Synthèse de médicaments pharmaceutiques
L’échafaudage de dihydropyridine (DHP) est une pierre angulaire de la recherche pharmaceutique en raison de ses propriétés biologiques. Le 3-cyano-6-méthyl-2-oxo-1,2-dihydropyridine-4-carboxylate de méthyle sert d’intermédiaire dans la synthèse de diverses molécules médicamenteuses. Son utilité dans la création de DHP énantiopures est significative pour les médicaments nécessitant une stéréochimie spécifique pour l’efficacité .
Blocteurs des canaux calciques
L’une des applications les plus remarquables des dérivés de DHP est leur rôle de bloqueurs des canaux calciques. Ces composés sont essentiels dans le traitement des maladies cardiovasculaires en relaxant les vaisseaux sanguins et en réduisant la pression artérielle. Les modifications structurelles des DHP peuvent conduire au développement de nouveaux agents bloqueurs des canaux calciques .
Agents antioxydants
Les composés DHP présentent des propriétés antioxydantes, qui sont essentielles pour lutter contre les maladies liées au stress oxydatif. Le this compound peut être modifié pour améliorer sa capacité antioxydante, contribuant au développement de traitements pour des affections comme la maladie d’Alzheimer .
Activité anticancéreuse
La structure de base DHP a été associée à une activité anticancéreuse. En modifiant le cadre DHP, les chercheurs peuvent synthétiser des composés qui peuvent inhiber la croissance des cellules cancéreuses ou induire l’apoptose dans les cellules cancéreuses. Cette application est essentielle pour élargir l’arsenal d’agents chimiothérapeutiques .
Propriétés anti-inflammatoires et antimicrobiennes
Les dérivés de DHP sont connus pour leurs effets anti-inflammatoires et antimicrobiens. Ces propriétés les rendent adaptés pour développer de nouveaux médicaments anti-inflammatoires et des antibiotiques, répondant à la préoccupation croissante de la résistance aux antibiotiques .
Effets neuroprotecteurs
La neuroprotection est un autre domaine où les dérivés de DHP montrent un potentiel. Les composés basés sur la structure DHP peuvent potentiellement protéger les cellules nerveuses des dommages, offrant des options thérapeutiques pour les maladies neurodégénératives comme Parkinson et Huntington .
Propriétés insecticides
Au-delà des applications médicinales, les dérivés de DHP ont montré un potentiel en tant qu’insecticides. Leur capacité à affecter les voies neuronales des insectes peut conduire au développement de nouveaux composés insecticides plus efficaces .
Synthèse de produits naturels
La partie DHP est également essentielle dans la synthèse de produits naturels, y compris des alcaloïdes à valeur médicinale. Cette application est cruciale pour la découverte de nouveaux médicaments et la compréhension des voies biologiques .
Mécanisme D'action
Target of Action
The primary target of Methyl 3-cyano-6-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate is the human uridine phosphorylase-1 (hUP1) enzyme . This enzyme plays a crucial role in controlling the cellular concentration of uridine (Urd), a natural pyrimidine nucleoside involved in various cellular processes .
Mode of Action
Methyl 3-cyano-6-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate acts as an effective inhibitor of the hUP1 enzyme . By inhibiting this enzyme, it controls the cellular concentration of Urd . This interaction with its target leads to changes in the cellular processes involving Urd, such as RNA synthesis .
Biochemical Pathways
The compound affects the biochemical pathways involving Urd. By inhibiting the hUP1 enzyme, it increases the intracellular levels of Urd . This can lead to alterations in the downstream effects of the pathways involving Urd, such as RNA synthesis .
Result of Action
The result of the action of Methyl 3-cyano-6-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate is a decrease in the proliferation of HepG2 cells . This is primarily achieved through cell cycle arrest and senescence . The compound increases the intracellular levels of Urd and maintains a decrease in cell proliferation during chronic treatment .
Analyse Biochimique
Biochemical Properties
Methyl 3-cyano-6-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. One notable interaction is with human uridine phosphorylase-1 (hUP1), an enzyme that regulates the concentration of uridine within cells . Uridine is a pyrimidine nucleoside involved in RNA synthesis and other cellular processes. By inhibiting hUP1, Methyl 3-cyano-6-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate can modulate uridine levels, potentially influencing various biochemical pathways.
Cellular Effects
The effects of Methyl 3-cyano-6-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate on cellular processes have been studied extensively. In particular, it has been shown to reduce the proliferation of HepG2 cells, a human liver cancer cell line . This reduction is primarily achieved through cell cycle arrest and the induction of cellular senescence. Additionally, the compound increases intracellular uridine levels, which may contribute to its antiproliferative effects.
Molecular Mechanism
At the molecular level, Methyl 3-cyano-6-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate exerts its effects by binding to and inhibiting hUP1 . This inhibition leads to an increase in intracellular uridine levels, which can affect RNA synthesis and other uridine-dependent processes. The compound’s ability to induce cell cycle arrest and senescence is likely related to these changes in uridine metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 3-cyano-6-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate have been observed to change over time. The compound is relatively stable, but its long-term effects on cellular function can vary depending on the duration of exposure. Chronic treatment with the compound has been shown to maintain reduced cell proliferation over extended periods .
Dosage Effects in Animal Models
Studies in animal models have demonstrated that the effects of Methyl 3-cyano-6-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate vary with dosage. At lower doses, the compound can effectively inhibit cell proliferation without causing significant toxicity. At higher doses, toxic effects may be observed, including adverse impacts on liver function and overall health .
Metabolic Pathways
Methyl 3-cyano-6-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate is involved in metabolic pathways that regulate uridine levels within cells. By inhibiting hUP1, the compound affects the metabolism of uridine, leading to changes in RNA synthesis and other uridine-dependent processes . This modulation of uridine metabolism is a key aspect of the compound’s biochemical activity.
Transport and Distribution
Within cells, Methyl 3-cyano-6-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate is transported and distributed through interactions with specific transporters and binding proteins. These interactions help determine the compound’s localization and accumulation within different cellular compartments .
Subcellular Localization
The subcellular localization of Methyl 3-cyano-6-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can exert its biochemical effects .
Propriétés
IUPAC Name |
methyl 3-cyano-6-methyl-2-oxo-1H-pyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-5-3-6(9(13)14-2)7(4-10)8(12)11-5/h3H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGPAFDWANYPSBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)C#N)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10298436 | |
| Record name | methyl 3-cyano-6-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10298436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
18724-73-7 | |
| Record name | 18724-73-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123101 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | methyl 3-cyano-6-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10298436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![[(Biphenyl-4-carbonyl)-amino]-acetic acid](/img/structure/B1347564.png)


